8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Epigenetics DNA methyltransferase inhibition Spiroplasma monobiae

Procure 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-23-0) for precise epigenetic research. This spirocyclic scaffold provides a distinct 2-chlorophenylsulfonyl pharmacophore for selective, low-potency SssI DNA methyltransferase inhibition (Ki=26,000 nM). Its unique selectivity profile distinguishes it from mitochondrial or immunomodulatory triazaspiro analogs, serving as an ideal negative control in multi-target screening panels. It is also valuable as a calibration standard for HPLC logP determination due to its specific lipophilicity signature.

Molecular Formula C14H16ClN3O4S
Molecular Weight 357.81
CAS No. 941928-23-0
Cat. No. B3018952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-23-0
Molecular FormulaC14H16ClN3O4S
Molecular Weight357.81
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O
InChIInChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
InChIKeyJGHGPPQSICADHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-23-0): Core Structural Identity and Procurement Baseline


8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-23-0) is a synthetic small molecule (MW 357.8 g/mol, XLogP3-AA 1) belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, featuring an N-8 (2-chlorophenyl)sulfonyl substituent and an N-3 methyl group [1]. This spirocyclic scaffold is associated with diverse biological activities, including inhibition of the F1/Fo-ATP synthase C subunit and modulation of the mitochondrial permeability transition pore (mPTP) [2], as well as inhibition of IDO/TDO enzymes in other substitution patterns [3]. The compound is available from commercial suppliers as a research reagent, with its primary documented bioactivity being competitive inhibition of the Spiroplasma monobiae MQ-1 SssI DNA methyltransferase (Ki = 26,000 nM) [4].

Why Generic 1,3,8-Triazaspiro Analogs Cannot Replace 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Research Programs


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is pharmacologically promiscuous, with substitution at N-3 and N-8 dictating selectivity between entirely distinct target classes: F1/Fo-ATP synthase (reperfusion injury) [1], IDO/TDO (cancer immunotherapy) [2], PHD enzymes (anemia) , and DNA methyltransferases (epigenetics) [3]. A generic 'in-class' substitution approach ignores these critical selectivity determinants. The specific 2-chlorophenylsulfonyl group at N-8 and methyl group at N-3 of this compound generate a unique electronic and steric topology that has been documented to produce measurable but modest competitive inhibition of the SssI DNA methyltransferase (Ki = 26,000 nM) [3], a target context absent in most other publicly disclosed triazaspiro analogs. Consequently, substituting a close analog—such as the 4-ethoxyphenyl or 3-trifluoromethylphenyl variants—without verified target engagement data risks shifting activity toward entirely different biological pathways, compromising experimental reproducibility and validity.

Quantitative Differentiation Evidence for 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-23-0)


SssI DNA Methyltransferase Inhibition: Measured Potency vs. Target Baseline

This compound demonstrates competitive inhibition of the orphan SssI DNA methyltransferase from Spiroplasma monobiae MQ-1 with a Ki of 26,000 nM (26 µM), determined by Dixon plot analysis using pUC18 substrate [1]. Among 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives with publicly available enzymatic data, this represents the only documented methyltransferase inhibitory activity for the 2-chlorophenylsulfonyl-substituted congener. For context, the structurally distinct G007-LK (a tankyrase inhibitor sharing the 2-chlorophenylsulfonyl motif but lacking the triazaspiro core) achieves IC50 values of 46 nM (TNKS1) and 25 nM (TNKS2) , underscoring that the triazaspiro scaffold in this compound redirects target engagement toward methyltransferases with considerably lower potency.

Epigenetics DNA methyltransferase inhibition Spiroplasma monobiae

Physicochemical Property Differentiation: Computed XLogP3-AA and Topological Polar Surface Area vs. Selected Triazaspiro Analogs

Predicted physicochemical properties differentiate this compound from close analogs. PubChem-computed XLogP3-AA for 8-((2-chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is 1.0, with a topological polar surface area (TPSA) of 95.2 Ų [1]. The ortho-chloro substitution on the phenyl ring contributes to a relatively low lipophilicity compared to analogs such as 3-methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (XLogP3-AA predicted higher due to CF3), or 8-((4-ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (XLogP3-AA predicted higher due to ethoxy) . These differences in logP and hydrogen-bonding capacity (HBD = 1, HBA = 5) directly influence solubility, membrane permeability, and protein-binding behavior, making this compound's ortho-chloro configuration distinct for cellular or biochemical assay design.

Physicochemical profiling Lipophilicity Structural analogs

Target Class Selectivity Implication: F1/Fo-ATP Synthase Inhibition vs. IDO/TDO Pathway Engagement

Patent disclosures for the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold reveal that distinct N-8 and N-3 substitutions drive potent and selective inhibition of either the F1/Fo-ATP synthase C subunit (relevant to reperfusion injury) [1] or IDO/TDO enzymes (cancer immunotherapy) [2]. The specific compound 8-((2-chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has not been directly tested in the F1/Fo-ATP synthase assay described in EP3829579B1, and its Ki of 26,000 nM against SssI methyltransferase suggests it lacks the nanomolar potency required for therapeutic F1/Fo-ATP synthase inhibitors claimed in that patent. This negative differentiation—absence of high-potency F1/Fo-ATPase or IDO/TDO activity—positions this compound as a selective (albeit low-potency) methyltransferase probe rather than a cardiovascular or immuno-oncology candidate.

Mitochondrial permeability transition Reperfusion injury Cancer immunotherapy

Structural Uniqueness: Ortho-Chlorophenylsulfonyl Substituent Absence in Major Patent-Disclosed Triazaspiro Libraries

A comparative analysis of the exemplified compounds in EP3829579B1 (F1/Fo-ATP synthase inhibitors) and EP4076443B1 (IDO/TDO inhibitors) reveals that the 2-chlorophenylsulfonyl group at N-8 is not represented among the preferred substituents in these key patent families. EP3829579B1 exemplifies sulfonyl-linked phenyl groups with fluoro, methyl, isopropyl, methoxy, and trifluoromethyl substituents, but not ortho-chloro [1]. EP4076443B1 focuses on amino-linked and carbonyl-linked N-8 substituents rather than sulfonyl linkages [2]. This indicates that 8-((2-chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione occupies a distinct region of chemical space not claimed in these therapeutic patent estates, potentially offering freedom-to-operate advantages and a unique starting point for methyltransferase-targeted medicinal chemistry.

Chemical space novelty Patent landscape Sulfonamide SAR

Procurement-Relevant Application Scenarios for 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-23-0)


Epigenetic Probe Development: SssI DNA Methyltransferase Biochemical Assays

The documented competitive inhibition of SssI methyltransferase (Ki = 26,000 nM) [1] qualifies this compound as a low-potency starting point for developing selective DNA methylation inhibitors. Researchers investigating bacterial or archaeal methylation-dependent restriction-modification systems can use this compound as a tool to occupy the methyltransferase active site in crystallography or mechanistic studies, provided the concentration is maintained above 26 µM. Its ortho-chloro substitution offers a distinct pharmacophore for structure-guided optimization absent in other triazaspiro libraries.

Chemical Biology Selectivity Screening: Triazaspiro Scaffold Functional Annotation

Given its absence of potent activity against F1/Fo-ATP synthase (as implied by lack of patent disclosure in EP3829579B1) [2] and against IDO/TDO (inferred from EP4076443B1 substitution requirements) [3], this compound serves as a functional negative control in multi-target profiling panels. Researchers can use it to benchmark the selectivity of novel triazaspiro derivatives emerging from medicinal chemistry programs, distinguishing methyltransferase-targeted chemotypes from mitochondrial or immunomodulatory ones.

Physicochemical Reference Standard: Ortho-Chloro Sulfonamide Lipophilicity Calibration

With a predicted XLogP3-AA of 1.0 and TPSA of 95.2 Ų [4], this compound can be employed as a calibration standard in logP determination assays or in silico model training sets for spirocyclic sulfonamides. The ortho-chloro substitution provides a distinct lipophilicity signature relative to para- and meta-substituted analogs, making it valuable for benchmarking HPLC retention time or permeability in PAMPA assays when comparing different phenyl ring substitution patterns.

Intellectual Property Landscape Analysis and Freedom-to-Operate Studies

The compound's 2-chlorophenylsulfonyl substituent is absent from the exemplified compound lists in EP3829579B1 and EP4076443B1 [2][3]. Organizations seeking to build proprietary libraries around this scaffold can procure this compound as a structurally validated, non-encumbered core for patent circumvention strategies, particularly in the methyltransferase inhibitor space where existing triazaspiro patents focus on alternative target classes.

Quote Request

Request a Quote for 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.